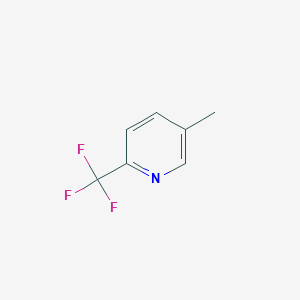

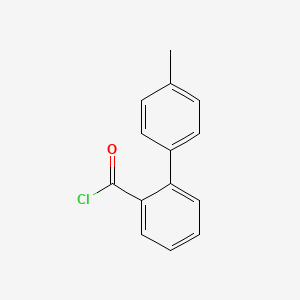

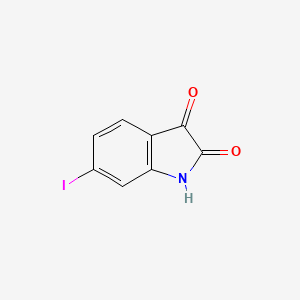

![molecular formula C7H7N3 B1317003 Imidazo[1,2-a]pyridin-8-amine CAS No. 73221-18-8](/img/structure/B1317003.png)

Imidazo[1,2-a]pyridin-8-amine

Descripción general

Descripción

Imidazo[1,2-a]pyridin-8-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . This compound has attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridin-8-amine involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular formula of Imidazo[1,2-a]pyridin-8-amine is C7H7N3 . The exact mass is 133.063995 Da .Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-8-amine can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-8-amine has a density of 1.3±0.1 g/cm3 . The storage condition is at 2-8°C .Aplicaciones Científicas De Investigación

Anticancer Agents

Imidazo[1,2-a]pyridine cores have been found to have a wide range of pharmacological activities, including potential anticancer properties . In a study, two series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antiproliferative potential in breast cancer cells . Among the novel derivatives, compound 15 exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are used in the development of various drugs such as alpidem (hypnotic), miroprofen (analgesic), minodronic acid (anti-osteoporosis), zolpidem (sedative), and zolimidine (antiulcer) .

Antiviral Agents

Imidazo[1,2-a]pyridine cores have been found to have antiviral properties . They are used in the development of antiviral drugs .

Antibacterial Agents

Imidazo[1,2-a]pyridine cores have been found to have antibacterial properties . They are used in the development of antibacterial drugs .

Antiprotozoal Agents

Imidazo[1,2-a]pyridine cores have been found to have antiprotozoal properties . They are used in the development of antiprotozoal drugs .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridin-8-ylamine, also known as 8-Aminoimidazo[1,2-a]pyridine or Imidazo[1,2-a]pyridin-8-amine, is a novel scaffold suitable for the discovery of covalent anticancer agents . It has been utilized as the core backbone for the development of covalent inhibitors . The primary target of this compound is KRAS G12C, a common mutation in cancers .

Mode of Action

The compound acts as a covalent inhibitor, binding to its target and causing changes that inhibit the target’s function

Biochemical Pathways

The compound affects the KRAS pathway, which is involved in cell growth and proliferation . By inhibiting KRAS G12C, the compound can potentially disrupt this pathway and inhibit the growth of cancer cells . .

Result of Action

The compound has shown potential as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQXJYDAALZCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572531 | |

| Record name | Imidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-8-amine | |

CAS RN |

73221-18-8 | |

| Record name | Imidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 8-Aminoimidazo[1,2-a]pyridine useful in organic synthesis?

A1: 8-Aminoimidazo[1,2-a]pyridine (8-AIP) has emerged as a valuable tool in palladium-catalyzed C-H arylation reactions. Its effectiveness stems from its ability to act as a removable bidentate directing group. [, ] This allows for the selective functionalization of otherwise unreactive C-H bonds, offering new avenues for synthesizing complex molecules.

Q2: Can you provide specific examples of how 8-AIP has been employed in chemical synthesis?

A2: 8-AIP has been successfully utilized in the following reactions:

- Regioselective ortho-C(sp2)-H Arylation: 8-AIP enables the palladium(II)-catalyzed arylation at the ortho position of aromatic amides in aqueous media. This method offers high selectivity and tolerates a wide range of functional groups. []

- Selective β-C(sp2)-H Arylation: This directing group facilitates the palladium-catalyzed arylation at the β-position of carboxylic acid derivatives, a transformation that was previously challenging to achieve. This methodology exhibits high β-site selectivity and broad functional group tolerance. []

Q3: Beyond its use as a directing group, are there other applications of 8-Aminoimidazo[1,2-a]pyridine?

A3: Yes, 8-Aminoimidazo[1,2-a]pyridine and its derivatives have shown promise in other synthetic applications:

- Synthesis of Imidazo[1,2-a][1,8]naphthyridines and Dipyrido[1,2-a:3',2'-d]imidazole: Researchers have explored the reactivity of various aminoimidazo[1,2-a]pyridine isomers, including the 8-amino derivative, in Combes reactions. This led to the synthesis of fused heterocycles, imidazo[1,2-a][1,8]naphthyridines, and dipyrido[1,2-a:3',2'-d]imidazole. []

- Formation of Substituted Imidazo[1,2-a]pyridines and their 2-One Derivatives: 2,3-diaminopyridine can undergo cyclocondensation reactions with nitrilimines to produce 8-aminoimidazo[1,2-a]pyridines and their corresponding 2-one derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

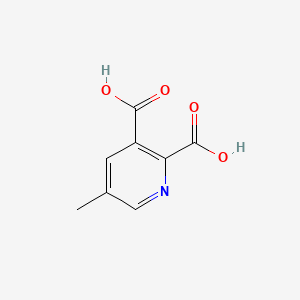

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)

![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)